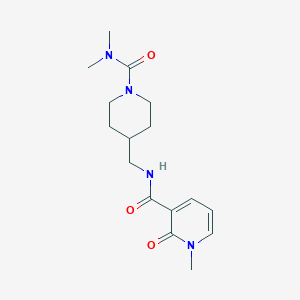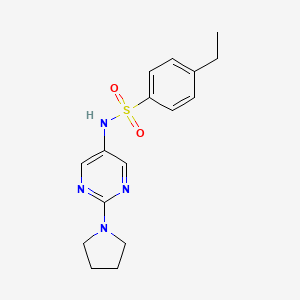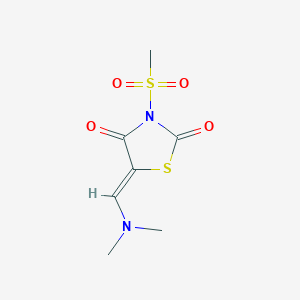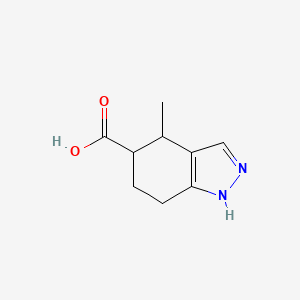
N-((1-(diméthylcarbamoyl)pipéridin-4-yl)méthyl)-1-méthyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H24N4O3 and its molecular weight is 320.393. The purity is usually 95%.
BenchChem offers high-quality N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques . Ils jouent un rôle important dans l'industrie pharmaceutique . Ils sont utilisés dans la synthèse de divers médicaments en raison de leur activité pharmacologique .
Applications anticancéreuses
Les dérivés de la pipéridine ont été utilisés comme agents anticancéreux . Par exemple, une série de composés N-(pipéridine-4-yl) benzamide ont été synthétisés et étudiés pour leur effet contre les cellules cancéreuses .
Applications antivirales
Les dérivés de la pipéridine ont également été utilisés comme agents antiviraux . Ils peuvent inhiber la réplication de divers virus, ce qui les rend utiles dans le traitement des infections virales .
Applications antimalariennes
Les dérivés de la pipéridine ont montré un potentiel comme agents antimalariens . Ils peuvent inhiber la croissance des parasites Plasmodium, qui causent le paludisme .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine ont été utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance de diverses bactéries et champignons, ce qui les rend utiles dans le traitement de diverses infections .
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine ont été utilisés comme agents analgésiques (contre la douleur) et anti-inflammatoires . Ils peuvent réduire la douleur et l'inflammation, ce qui les rend utiles dans le traitement de diverses affections .
Applications antipsychotiques
Les dérivés de la pipéridine ont été utilisés comme agents antipsychotiques . Ils peuvent aider à gérer les symptômes de divers troubles psychiatriques, ce qui les rend utiles dans le traitement de conditions comme la schizophrénie .
Propriétés
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-18(2)16(23)20-9-6-12(7-10-20)11-17-14(21)13-5-4-8-19(3)15(13)22/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNPBXQFMUASJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2585536.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)


![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)
![3-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2585548.png)



![N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2585553.png)


